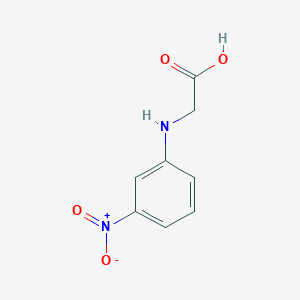

GLYCINE, N-(m-NITROPHENYL)-

Vue d'ensemble

Description

Synthesis Analysis

Glycine can be synthesized from various sources such as serine, threonine, choline, sarcosine (N-methyl glycine), glyoxylate, and as a by-product during the synthesis of l-carnitine . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions .Chemical Reactions Analysis

Glycine is involved in multiple metabolic pathways, such as glutathione synthesis and regulation of one-carbon metabolism . It also plays a role in the conversion of p-nitrophenyl phosphate into p-nitrophenol, catalyzed by the enzyme Alkaline Phosphatase .Physical And Chemical Properties Analysis

GLYCINE, N-(m-NITROPHENYL)- is a white solid with a density of 1.1607 g/cm^3 . It is soluble in water and has an acidity (pKa) of 2.34 (carboxyl), 9.6 (amino) .Applications De Recherche Scientifique

1. Use in Aminolysis Reactions

Glycine, N-(m-Nitrophenyl)-, has been studied in the context of aminolysis reactions. A study by García‐Río, Mejuto, and Pérez-Lorenzo (2005) investigated the aminolysis of p-nitrophenyl acetate by glycine in water-in-oil microemulsions, revealing insights into reaction kinetics in such systems (García‐Río et al., 2005).

2. Applications in Protein Engineering

Glycine, N-(m-Nitrophenyl)-, has been incorporated into proteins for site-specific photochemical proteolysis. England et al. (1997) demonstrated the use of this compound in ion channels, providing a method for understanding protein structure and function (England et al., 1997).

3. Role in Vascular Endothelial Function

The compound has also been explored in the context of vascular endothelial function. Gómez-Zamudio et al. (2015) found that glycine improved endothelium function in aged rats, potentially by enhancing nitric oxide synthase expression and reducing oxidative stress (Gómez-Zamudio et al., 2015).

4. Cyclisation Reactions

In the field of organic chemistry, Glycine, N-(m-Nitrophenyl)-, has been used in cyclisation reactions. French and Smith (1997) explored the cyclisation of its derivatives, contributing to understanding mechanisms in organic synthesis (French & Smith, 1997).

5. Photolysis in Neurotransmitter Studies

The compound's application in photolysis for studying neurotransmitters has been researched. Ramesh et al. (1993) synthesized a photosensitive blocking group for neurotransmitter carboxyl functions, providing insights into neurotransmitter receptor kinetics (Ramesh et al., 1993).

6. Reduction in Organic Synthesis

Vlaskina and Perevalov (2004) studied the reduction of substituted N-(o-nitrophenyl)glycines, contributing to the understanding of chemical synthesis processes (Vlaskina & Perevalov, 2004).

7. Herbicide Resistance Engineering

In agricultural research, the compound has been involved in engineering glyphosate resistance. Pollegioni, Schonbrunn, and Siehl (2011) discussed mechanisms of glyphosate resistance, highlighting the role of glycine derivatives in creating herbicide-resistant crops (Pollegioni et al., 2011).

8. Synthesis of Caged Receptor Ligands

Niu et al. (1996) synthesized and characterized photolabile derivatives of beta-alanine and glycine, offering a method for chemical kinetic investigations of receptors (Niu et al., 1996).

9. Use in Metabolomics Analysis

Xiang et al. (2023) described the use of N-Acyl glycines derivatized by 3-nitrophenylhydrazine for metabolomics analysis, particularly in the study of diabetes progression (Xiang et al., 2023).

10. Environmental Fate and Transport Studies

The environmental fate and transport of glyphosate, a compound related to glycine, N-(m-Nitrophenyl)-, was studied by Coupe et al. (2012), providing insights into its impact in agricultural basins (Coupe et al., 2012).

Mécanisme D'action

In the central nervous system, glycine functions as an inhibitory neurotransmitter and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It exerts its anti-inflammatory effects throughout the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-2-1-3-7(4-6)10(13)14/h1-4,9H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWRLAPJIGCYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145065 | |

| Record name | Glycine, N-(m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GLYCINE, N-(m-NITROPHENYL)- | |

CAS RN |

10242-06-5 | |

| Record name | Glycine, N-(m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

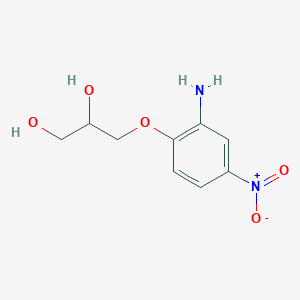

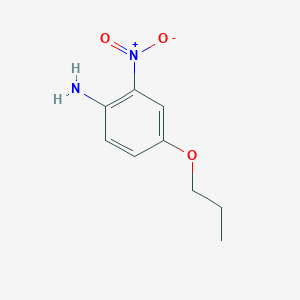

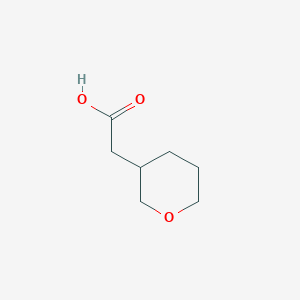

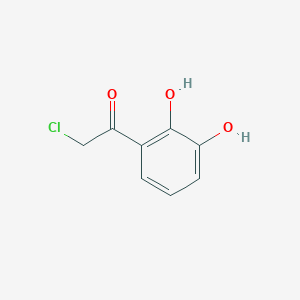

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)